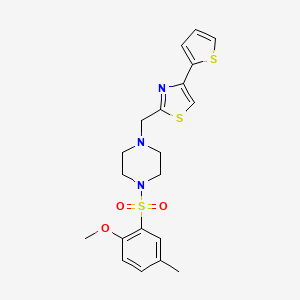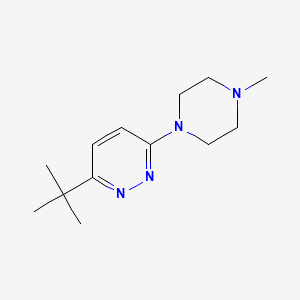![molecular formula C13H16N2O2S B2869095 N-(4-ethoxybenzo[d]thiazol-2-yl)isobutyramide CAS No. 15863-90-8](/img/structure/B2869095.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-ethoxybenzo[d]thiazol-2-yl)isobutyramide” is a chemical compound that belongs to the class of thiazole derivatives . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Heterocyclic Compounds : Studies have demonstrated methods for synthesizing thiazole derivatives, highlighting their potential in creating bioactive molecules. For instance, the solid support synthesis of 2,4-disubstituted thiazoles involves condensation reactions, providing a pathway to synthesize thiazole analogs with various substitutions (Kazzouli et al., 2002). Similarly, rhodium-catalyzed oxidative coupling has been used to synthesize condensed heterocyclic compounds, showcasing the versatility of these reactions in generating compounds with potential fluorescent properties or anticancer activity (Shimizu et al., 2009).
Biological Activities and Applications
- Antimicrobial and Anticancer Activities : The antimicrobial and anticancer activities of thiazole derivatives have been extensively studied. For example, Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and evaluated for their biological properties, including DNA protective ability and antimicrobial activity against various pathogens. Some compounds showed promising results in cytotoxicity tests against cancer cell lines, indicating potential applications in cancer therapy (Gür et al., 2020).
Environmental and Safety Assessments
- Endocrine Activity and Safety : The endocrine activity of parabens, a class of compounds related to N-(4-ethoxybenzo[d]thiazol-2-yl)isobutyramide by their chemical structure and use in various products, has been reviewed. Despite the weak estrogenic activity of some parabens, comparative analyses suggest that the potential risks to human health from exposure are biologically implausible compared to the effects of natural estrogens in the diet. This type of assessment is crucial for understanding the safety profile of chemical compounds related to this compound (Golden et al., 2005).
作用機序
Thiazole derivatives, such as “N-(4-ethoxybenzo[d]thiazol-2-yl)isobutyramide”, have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
Safety and Hazards
将来の方向性
“N-(4-ethoxybenzo[d]thiazol-2-yl)isobutyramide” and other thiazole derivatives represent a promising class of compounds for the development of new drugs due to their diverse biological activities . Future research could focus on the design and development of different thiazole derivatives to act as drug molecules with lesser side effects .
特性
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-4-17-9-6-5-7-10-11(9)14-13(18-10)15-12(16)8(2)3/h5-8H,4H2,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGADJHYTZATNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2869013.png)

![2-Chloro-N-[[4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2869019.png)
![2-(3-(Diethylamino)propyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869021.png)
![2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B2869022.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2869024.png)


![1-heptyl-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2869029.png)

![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B2869031.png)
![4-[4-Fluoro-2-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2869034.png)
![Tert-butyl 7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B2869035.png)